molecular formula C7H6N2O2S B6153126 2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid CAS No. 1368099-46-0

2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid

Cat. No. B6153126
CAS RN: 1368099-46-0
M. Wt: 182.2
InChI Key:
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Description

“2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid” is a compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a thiazole ring, which is also a five-membered ring containing one nitrogen atom and one sulfur atom. The “2-methyl” indicates a methyl group (-CH3) attached to the second carbon of the pyrrole ring, and the “5-carboxylic acid” indicates a carboxylic acid functional group (-COOH) attached to the fifth carbon of the thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and thiazole rings, which are aromatic and therefore contribute to the compound’s stability. The electron-withdrawing carboxylic acid group would likely have an effect on the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar .

Mechanism of Action

2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid is believed to act as a Lewis acid, which is a type of acid that can accept electrons from other molecules. It is thought to form a complex with the substrate molecule, which then undergoes a reaction to produce the desired product.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. This compound has also been shown to have anticonvulsant activity in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid is a useful reagent for laboratory experiments due to its low cost, availability, and stability. It is also relatively non-toxic, making it safe to handle in the laboratory. However, it is not suitable for use in large-scale synthesis due to its low yields and the difficulty in purifying it.

Future Directions

Future research on 2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid could focus on its potential therapeutic applications, such as its use as an MAO-A inhibitor or as an anticonvulsant. Additionally, further research could be conducted on its synthesis and use as a catalyst in organic synthesis. Other potential areas of research include the development of new fluorescent sensors or dyes based on this compound, as well as its use as a starting material for the synthesis of other compounds.

Synthesis Methods

2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid can be synthesized in a variety of ways, including the following:
• Reaction of 2-methyl-4H-pyrrole-5-carboxylic acid with thiourea in an aqueous medium.
• Reaction of 2-methyl-4H-pyrrole-5-carboxylic acid with thionyl chloride in a polar aprotic solvent.
• Reaction of 2-methyl-4H-pyrrole-5-carboxylic acid with sulfur dichloride in a polar aprotic solvent.
• Reaction of 2-methyl-4H-pyrrole-5-carboxylic acid with thioglycolic acid in a polar aprotic solvent.

Scientific Research Applications

2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid has been used in a variety of scientific research applications, including:
• As a catalyst for the synthesis of heterocyclic compounds.
• As a starting material for the synthesis of pharmaceuticals and agrochemicals.
• As a reagent in organic synthesis.
• As a component of a fluorescent dye for biomedical imaging.
• As a component of a fluorescent sensor for the detection of metal ions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid involves the condensation of 2-methylthio-4H-pyrrole-3-carboxylic acid with 2-chloro-1,3-thiazole followed by oxidation and decarboxylation.", "Starting Materials": [ "2-methylthio-4H-pyrrole-3-carboxylic acid", "2-chloro-1,3-thiazole", "Sodium hypochlorite", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethanol" ], "Reaction": [ "Step 1: 2-methylthio-4H-pyrrole-3-carboxylic acid is reacted with 2-chloro-1,3-thiazole in the presence of sodium hydroxide to form 2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid.", "Step 2: The resulting product is then oxidized using sodium hypochlorite to form the corresponding sulfone.", "Step 3: The sulfone is then treated with hydrochloric acid to remove the methylthio group and decarboxylated to form the final product, 2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid.", "Step 4: The product is purified by recrystallization from ethanol and water." ] }

CAS RN

1368099-46-0

Molecular Formula

C7H6N2O2S

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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